Cas no 1354486-06-8 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid)

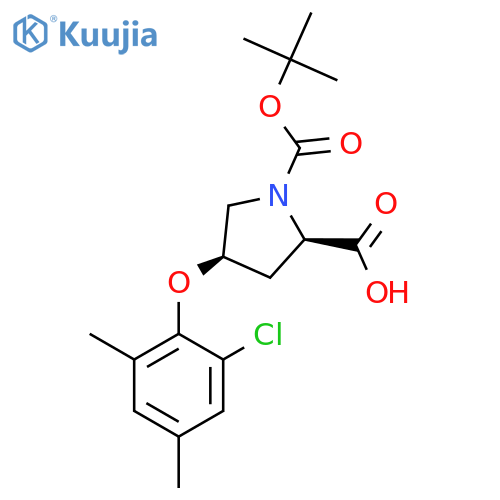

1354486-06-8 structure

商品名:(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid

CAS番号:1354486-06-8

MF:C18H24ClNO5

メガワット:369.839864730835

CID:4696117

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- (2R,4R)-4-(2-Chloro-4,6-dimethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid

-

- インチ: 1S/C18H24ClNO5/c1-10-6-11(2)15(13(19)7-10)24-12-8-14(16(21)22)20(9-12)17(23)25-18(3,4)5/h6-7,12,14H,8-9H2,1-5H3,(H,21,22)/t12-,14-/m1/s1

- InChIKey: OZULOJCMCARKFN-TZMCWYRMSA-N

- ほほえんだ: ClC1=CC(C)=CC(C)=C1O[C@H]1CN(C(=O)OC(C)(C)C)[C@@H](C(=O)O)C1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 506

- トポロジー分子極性表面積: 76.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 507.6±50.0 °C at 760 mmHg

- フラッシュポイント: 260.8±30.1 °C

- じょうきあつ: 0.0±1.4 mmHg at 25°C

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S040120-250mg |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid |

1354486-06-8 | 250mg |

$ 375.00 | 2022-06-03 | ||

| TRC | S040120-125mg |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid |

1354486-06-8 | 125mg |

$ 230.00 | 2022-06-03 |

(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

1354486-06-8 ((2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-chloro-4,6-dimethylphenoxy)-2-pyrrolidinecarboxylic Acid) 関連製品

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬